Octadec-9-ene-1,18-diol Octadec-9-ene-1,18-diol Octadec-9-ene-1,18-diol is a natural product found in Arabidopsis thaliana with data available.
Brand Name: Vulcanchem
CAS No.: 23155-84-2
VCID: VC19712712
InChI: InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2
SMILES:
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

Octadec-9-ene-1,18-diol

CAS No.: 23155-84-2

Cat. No.: VC19712712

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Octadec-9-ene-1,18-diol - 23155-84-2

Specification

CAS No. 23155-84-2
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name octadec-9-ene-1,18-diol
Standard InChI InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2
Standard InChI Key XUSRQFSIUJWCKT-UHFFFAOYSA-N
Canonical SMILES C(CCCCO)CCCC=CCCCCCCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Octadec-9-ene-1,18-diol is an 18-carbon chain diol with a cis-configured double bond at the C9 position. Its IUPAC name, octadec-9-ene-1,18-diol, reflects this structure, while its SMILES notation (C(CCCCO)CCCC=CCCCCCCCCO\text{C(CCCCO)CCCC=CCCCCCCCCO}) and InChIKey (XUSRQFSIUJWCKT-UHFFFAOYSA-N\text{XUSRQFSIUJWCKT-UHFFFAOYSA-N}) provide unambiguous representations . The compound’s molecular weight is 284.5 g/mol, with a monoisotopic mass of 284.271530 Da .

Table 1: Fundamental Properties of Octadec-9-ene-1,18-diol

PropertyValueSource
Molecular FormulaC18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2}
Molecular Weight (g/mol)284.5
CAS Registry No.23155-84-2
Double Bond PositionC9 (cis configuration)
Natural OccurrenceArabidopsis thaliana

Spectroscopic and Conformational Analysis

The compound’s flexibility complicates 3D conformational modeling, as noted in PubChem, where conformer generation is disallowed due to excessive rotational freedom . Nuclear magnetic resonance (NMR) and mass spectrometry data remain areas for further exploration, though its structural similarity to oleic acid derivatives suggests predictable fragmentation patterns .

Biosynthesis and Natural Occurrence

Natural Sources

Octadec-9-ene-1,18-diol is a minor component of plant suberin, a protective polyester in root and bark tissues. In Arabidopsis thaliana, it arises from the reduction of 18-hydroxyoleic acid, a major aliphatic suberin monomer . This pathway highlights its role in plant lipid metabolism and cell wall reinforcement.

Biocatalytic Production

Candida tropicalis has been engineered to produce cis-octadec-9-enedioic acid (cis-ODA), a precursor to the diol, from oleic acid. Optimizing glucose feed rates (molar ratio 1.5:1 glucose-to-oleic acid) minimizes lipid body formation, achieving titers of 45 g/L and yields of 70% . This biocatalytic approach outperforms chemical methods in stereoselectivity and sustainability.

Table 2: Comparison of Production Methods

MethodYield (%)Key AdvantageLimitation
Chemical Synthesis30–50ScalabilityIsomerization side reactions
Biocatalysis70StereoselectivitySubstrate inhibition

Industrial and Scientific Applications

Materials Science

Octadec-9-ene-1,18-diol is a precursor for linear polyesters with tunable thermal properties. Polymerization with 1,18-(Z)-octadec-9-enedioic acid yields polyesters having melting temperatures (TmT_m) up to 85°C and glass transitions (TgT_g) below −40°C . These materials, comparable to low-density polyethylene, are biodegradable—a critical advantage for sustainable packaging .

Table 3: Thermal Properties of Derived Polyesters

Polyester TypeTmT_m (°C)TgT_g (°C)Biodegradability
Unsaturated Backbone65–75−45 to −40High
Saturated Analog80–85−50 to −45Moderate

Chemical Industry

The diol serves as a building block for α,ω-dicarboxylic acids, which are pivotal in synthesizing polyamides and lubricants. Hydrogenation of the double bond produces 1,18-octadecanediol, expanding utility in coatings and adhesives .

Biotechnology

In metabolic engineering, C. tropicalis strains optimized for diol production demonstrate the feasibility of large-scale bioprocessing. Fed-batch reactors achieve volumetric productivities of 0.56 g/L/h, though oxygen transfer limitations require further optimization .

Recent Research Advancements

Biodegradability Studies

Polyesters derived from octadec-9-ene-1,18-diol exhibit 60–80% mineralization in compost within 90 days, outperforming petroleum-based polymers . The unsaturation in the backbone enhances enzymatic cleavage, making these materials viable for environmental applications.

Structural Modifications

Epoxidation of the double bond introduces reactive sites for crosslinking, enabling the synthesis of elastomers with enhanced mechanical properties. These modified polymers show promise in automotive and aerospace sectors .

Future Perspectives and Challenges

Scaling Biotechnological Production

While C. tropicalis offers high yields, substrate toxicity and fermentation costs remain barriers. Integrating adaptive laboratory evolution (ALE) to enhance strain tolerance could mitigate these issues .

Expanding Polymer Applications

Research into copolymerization with lactones or carbonates may yield materials with improved toughness and thermal stability. Such innovations could replace polyolefins in high-performance applications.

Environmental Impact Assessments

Lifecycle analyses (LCAs) are needed to quantify the carbon footprint of diol-based polymers compared to conventional plastics. Early indicators suggest reductions in greenhouse gas emissions by 30–50% .

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